molecular formula C21H34O2 B13438819 (S)-3-(Benzyloxy)tetradecanal CAS No. 138650-27-8

(S)-3-(Benzyloxy)tetradecanal

Cat. No.: B13438819
CAS No.: 138650-27-8
M. Wt: 318.5 g/mol
InChI Key: XEVZLJCXXPDLCG-NRFANRHFSA-N
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Description

(S)-3-(Benzyloxy)tetradecanal is a long-chain fatty aldehyde with a benzyloxy group attached to the third carbon of the tetradecanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzyloxy)tetradecanal typically involves the following steps:

    Starting Material: The synthesis begins with tetradecanal, a long-chain fatty aldehyde.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy reagent reacts with the tetradecanal under controlled conditions.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of specific catalysts to enhance the reaction rate and selectivity.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzyloxy)tetradecanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-3-(Benzyloxy)tetradecanoic acid.

    Reduction: Formation of (S)-3-(Benzyloxy)tetradecanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-(Benzyloxy)tetradecanal has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Benzyloxy)tetradecanal involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to specific biological effects. The aldehyde group can undergo various chemical transformations, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetradecanal: A long-chain fatty aldehyde without the benzyloxy group.

    ®-3-(Benzyloxy)tetradecanal: The enantiomer of (S)-3-(Benzyloxy)tetradecanal.

    Benzyloxyacetaldehyde: A shorter-chain aldehyde with a benzyloxy group.

Uniqueness

This compound is unique due to the presence of both the benzyloxy group and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

138650-27-8

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3S)-3-phenylmethoxytetradecanal

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-13-16-21(17-18-22)23-19-20-14-11-10-12-15-20/h10-12,14-15,18,21H,2-9,13,16-17,19H2,1H3/t21-/m0/s1

InChI Key

XEVZLJCXXPDLCG-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1

Origin of Product

United States

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